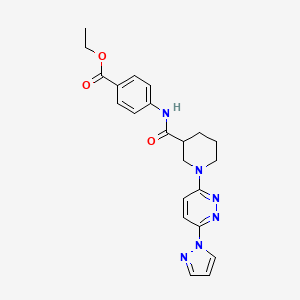

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, also known as EPB or SQ22536, is a synthetic compound that has gained popularity in recent years due to its potential therapeutic and research applications. It is a part of the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines .

Applications De Recherche Scientifique

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been extensively studied for their diverse biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have been used for a wide range of biological targets .

Antileishmanial Activity

Pyrazole-bearing compounds, including the compound , are known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This compound was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives also showed potent antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of compound 13 . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Synthesis and Structural Verification

Hydrazine-coupled pyrazoles, including the compound , have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Antimicrobial Potential

While not directly related to the compound , it’s worth noting that imidazole-containing compounds, which share some structural similarities with pyrazole derivatives, have shown good antimicrobial potential . This suggests that the compound may also have potential in this area, although further research would be needed to confirm this.

Mécanisme D'action

Target of Action

The primary target of this compound is the ALK (Anaplastic Lymphoma Kinase) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .

Mode of Action

This inhibition could potentially lead to a decrease in the downstream signaling pathways that these proteins are involved in .

Biochemical Pathways

The compound likely affects the signaling pathways downstream of its target protein, ALK . ALK is involved in several cellular processes, including cell growth and differentiation . Inhibition of ALK could therefore have a significant impact on these processes .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .

Result of Action

The result of the compound’s action would likely be a decrease in the cellular processes that its target protein, ALK, is involved in . This could include a decrease in cell growth and differentiation .

Action Environment

The environment in which the compound acts can have a significant impact on its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all influence the compound’s action .

Propriétés

IUPAC Name |

ethyl 4-[[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-2-31-22(30)16-6-8-18(9-7-16)24-21(29)17-5-3-13-27(15-17)19-10-11-20(26-25-19)28-14-4-12-23-28/h4,6-12,14,17H,2-3,5,13,15H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMZPDQZHGDVMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2386969.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)

![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)

![4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2386980.png)

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)

![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2386991.png)